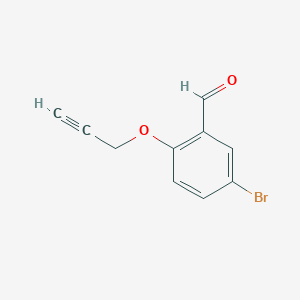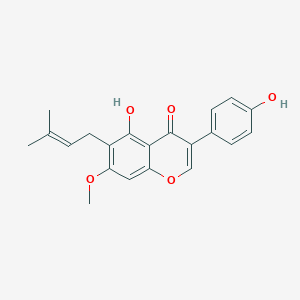
Gancaonin G
Vue d'ensemble
Description
Gancaonin G is a natural compound that has been studied for its potential medicinal applications. It is an alkaloid isolated from the plant species Amomum subulatum, commonly known as black cardamom. This compound has been found to have a wide range of biological activities, including anti-inflammatory, antioxidant, anticancer, and antidiabetic properties. In recent years, researchers have been investigating its use as a potential therapeutic agent for a variety of diseases and conditions.
Applications De Recherche Scientifique
Activité antibactérienne
Il a été constaté que la Gancaonin G possède une activité inhibitrice contre Bacillus subtilis H17 . Cela suggère qu'elle pourrait être utilisée dans le développement de nouveaux agents antibactériens.
Activité antimicrobienne
En plus de ses propriétés antibactériennes, la this compound présente également une activité antimicrobienne . Cela élargit son utilisation potentielle dans la lutte contre une variété d'infections microbiennes.
Activité Estrogénique
Il a été constaté que la this compound présente une activité estrogénique . Cela suggère des applications potentielles en thérapie hormonale et dans le traitement des affections liées aux taux d'œstrogènes.
Effets anti-inflammatoires
Des recherches ont montré que la this compound peut atténuer la réponse inflammatoire en régulant à la baisse la voie NF-κB/MAPK dans un modèle in vitro de pneumonie aiguë . Cela indique son utilisation potentielle dans le traitement de maladies inflammatoires telles que la pneumonie.
Inhibition des cytokines pro-inflammatoires
Il a été constaté que la this compound réduit significativement l'expression des cytokines pro-inflammatoires, telles que TNF-α, IL-1β et IL-6 . Cela suggère son utilisation potentielle dans le contrôle des réponses inflammatoires dans l'organisme.
Inhibition de l'expression de la COX-2
Il a été constaté que la this compound inhibe la production de COX-2, une enzyme clé impliquée dans l'inflammation et la douleur . Cela suggère des applications potentielles dans la gestion de la douleur et le traitement des affections inflammatoires.
Mécanisme D'action
Target of Action
Gancaonin G, a 6-prenylated isoflavanone isolated from Glycyrrhiza uralensis, has been found to exhibit antibacterial activity against Streptococcus mutants and MRSA strains . These bacteria are the primary targets of this compound.
Mode of Action
Its antibacterial activity suggests that it interacts with bacterial cells, possibly disrupting their cell wall or inhibiting essential bacterial enzymes, leading to their death .
Pharmacokinetics
The compound’s molecular weight (35238) and structure suggest that it may be well-absorbed and could undergo metabolism in the body .
Result of Action
The primary result of this compound’s action is its antibacterial effect against Streptococcus mutants and MRSA strains . By inhibiting these bacteria, this compound may help to control infections caused by these pathogens.
Analyse Biochimique
Biochemical Properties
Gancaonin G interacts with various biomolecules in biochemical reactions. It has been reported to have inhibitory activity against Bacillus subtilis H17
Cellular Effects
This compound has been shown to exhibit cytotoxicity against SW480 cells . It influences cell function by exerting antibacterial activity against certain strains
Molecular Mechanism
It is known to exert its effects at the molecular level, including binding interactions with biomolecules and potential enzyme inhibition or activation
Propriétés
IUPAC Name |
5-hydroxy-3-(4-hydroxyphenyl)-7-methoxy-6-(3-methylbut-2-enyl)chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O5/c1-12(2)4-9-15-17(25-3)10-18-19(20(15)23)21(24)16(11-26-18)13-5-7-14(22)8-6-13/h4-8,10-11,22-23H,9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLPHLDLTTPUDSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C(C=C2C(=C1O)C(=O)C(=CO2)C3=CC=C(C=C3)O)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70155273 | |
| Record name | Gancaonin G | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70155273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Gancaonin G | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0038480 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS RN |
126716-34-5 | |
| Record name | Gancaonin G | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=126716-34-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Gancaonin G | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126716345 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Gancaonin G | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70155273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | GANCAONIN G | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6FEL0FW4CB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Gancaonin G | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0038480 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
95 - 98 °C | |
| Record name | Gancaonin G | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0038480 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the antibacterial activity of Gancaonin G and against which bacteria has it been tested?
A1: this compound has demonstrated moderate antibacterial activity. Research shows activity against Streptococcus mutans, a bacterium implicated in tooth decay [, ]. It also displayed activity against methicillin-resistant Staphylococcus aureus (MRSA) at a minimum inhibitory concentration (MIC) of 16 µg/mL [].
Q2: What other compounds are frequently found alongside this compound in Glycyrrhiza uralensis extracts?
A2: this compound is often co-isolated from Glycyrrhiza uralensis with other isoflavonoids like licocoumarone, glycyrin, glycyrol, and 5,7,4′-trihydroxy-6,8-diisoprenylisoflavone []. Additionally, compounds such as licoricidin, isoglycyrol, and 6,8-diprenylgenistein have been found in the same fractions as this compound [].
Q3: Have any structural analogs of this compound been investigated for antibacterial activity?
A3: Yes, several structural analogs of this compound, specifically other prenylated isoflavonoids, have been studied for their antibacterial properties. For instance, 6,8-diisoprenyl-5,7,4'-trihydroxyisoflavone, a compound frequently found alongside this compound, exhibited potent activity against Streptococcus mutans []. This suggests that the prenyl groups in these molecules may play a role in their antibacterial activity.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



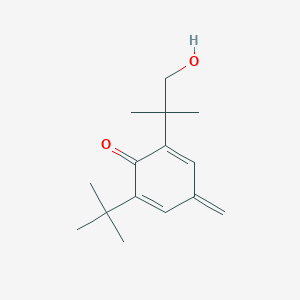

![2-[[2-[[2-(2,5-dioxopyrrolidin-1-yl)-3-phenylpropanoyl]amino]acetyl]amino]-4-methyl-N-naphthalen-2-ylpentanamide](/img/structure/B48650.png)
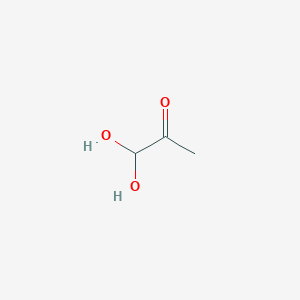
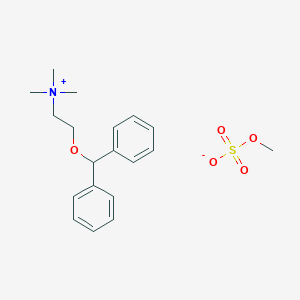
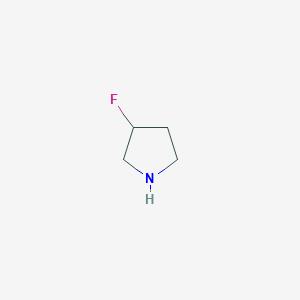
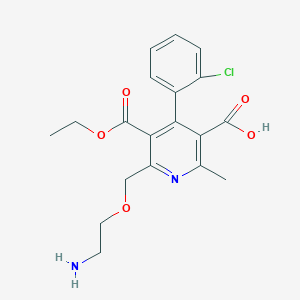
![(1S,2R)-2-[(S)-Amino(carboxy)methyl]cyclopropane-1-carboxylic acid](/img/structure/B48661.png)
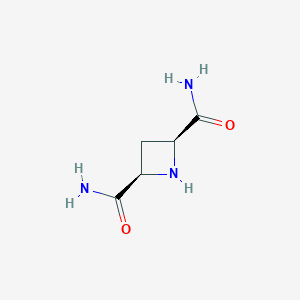
![2-methoxy-N-[2-nitro-5-(phenylthio)phenyl]acetamide](/img/structure/B48664.png)
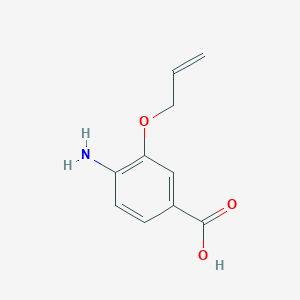
![2-Ethyl-5-methoxybicyclo[2.2.1]heptane](/img/structure/B48673.png)
